molecular formula C34H30O2 B14124224 7-Tert-butyl-1,3-bis(4-methoxyphenyl)pyrene

7-Tert-butyl-1,3-bis(4-methoxyphenyl)pyrene

Katalognummer: B14124224
Molekulargewicht: 470.6 g/mol
InChI-Schlüssel: JABAGWKOOXFGQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Tert-butyl-1,3-bis(4-methoxyphenyl)pyrene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by the presence of tert-butyl and methoxyphenyl groups attached to a pyrene core. The molecular formula of this compound is C34H30O2, and it has a molecular weight of 470.61 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Tert-butyl-1,3-bis(4-methoxyphenyl)pyrene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of pyrene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of 7-Tert-butyl-1,3-bis(4-methoxyphenyl)pyrene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound and its ability to participate in redox reactions. The pathways involved include electron transfer processes and the formation of radical intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Tert-butyl-1,3-bis(4-methoxyphenyl)pyrene is unique due to its specific substitution pattern on the pyrene core, which imparts distinct electronic and steric properties.

Eigenschaften

Molekularformel

C34H30O2

Molekulargewicht

470.6 g/mol

IUPAC-Name

7-tert-butyl-1,3-bis(4-methoxyphenyl)pyrene

InChI

InChI=1S/C34H30O2/c1-34(2,3)25-18-23-10-16-28-30(21-6-12-26(35-4)13-7-21)20-31(22-8-14-27(36-5)15-9-22)29-17-11-24(19-25)32(23)33(28)29/h6-20H,1-5H3

InChI-Schlüssel

JABAGWKOOXFGQU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.